molecular formula C15H17IN2O2 B1322771 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS No. 473927-69-4

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No.: B1322771
CAS No.: 473927-69-4
M. Wt: 384.21 g/mol
InChI Key: UWWMPOYYIGCWEH-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 473927-69-4) is a key intermediate in the synthesis of Apixaban, a direct oral anticoagulant used to prevent thromboembolic disorders. Its molecular formula is C₁₅H₁₇IN₂O₂, with a molecular weight of 384.21 g/mol . The compound features a 5,6-dihydropyridin-2(1H)-one core substituted with a morpholino group at position 3 and a 4-iodophenyl group at position 1.

Preparation Methods

General Synthetic Strategy

The preparation of 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one typically involves:

  • Reduction of a nitro-substituted precursor to the corresponding amine.
  • Acylation or coupling with a halogenated valeroyl chloride derivative.
  • Cyclization to form the dihydropyridinone ring.
  • Introduction of the morpholino group.

These steps are often integrated into multi-step sequences optimized for industrial scale synthesis, as detailed in patent literature.

Detailed Preparation Methods

Reduction of Nitro Precursor to Aminophenyl Intermediate

  • Starting from 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, reduction is performed to obtain 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.
  • Common reducing agents include hydrogen gas with metal catalysts such as Pd/C, Pt/C, or Raney Nickel, or chemical reductants like sodium sulfide or hydrazine hydrate.
  • Solvents used are typically alcohols (methanol, ethanol), chlorinated hydrocarbons (methylene chloride), ethers (tetrahydrofuran), or polar aprotic solvents (dimethylformamide).

Example Reaction Conditions:

Parameter Details
Catalyst Raney cobalt or Pd/C
Reducing Agent Hydrazine hydrate (80% content)
Solvent Water and methanol (1:1 ratio)
Temperature 40–70 °C
Reaction Time ~3 hours
Yield ~98%
Purity ~99.8%

This method yields the amine intermediate with high efficiency and purity.

Coupling with Halogenated Valeroyl Chloride

  • The amine intermediate is reacted with 5-bromovaleryl chloride or 5-chlorovaleryl chloride in the presence of an organic base such as triethylamine or diisopropylethylamine.
  • The reaction is typically carried out in solvents like tetrahydrofuran, ethyl acetate, or chlorinated hydrocarbons at temperatures ranging from 0 to 40 °C.
  • This step forms an acylated intermediate which undergoes intramolecular cyclization to form the dihydropyridinone ring system.

Typical Reaction Conditions:

Parameter Details
Base Triethylamine, diisopropylethylamine
Solvent Tetrahydrofuran, ethyl acetate
Temperature 0–40 °C
Reaction Time 1–3 hours

Cyclization to Form 5,6-Dihydropyridin-2(1H)-one Core

  • The acylated intermediate undergoes cyclization under basic conditions.
  • Bases such as sodium hydride or organic bases are used in solvents like ethyl acetate or tert-butanol.
  • The cyclization step is crucial to form the 5,6-dihydropyridinone ring fused with the morpholino and iodophenyl substituents.

Introduction of the Morpholino Group

  • Morpholine is introduced either by direct substitution or condensation reactions.
  • In some processes, morpholine is reacted with intermediates such as 1-(4-iodophenyl)piperidin-2-one derivatives.
  • Ullmann-type coupling reactions catalyzed by copper iodide in the presence of potassium carbonate at elevated temperatures (125–130 °C) are employed to attach the morpholino moiety.

Alternative Routes and Environmental Considerations

  • Some processes use sodium sulfide for reduction, which poses environmental and safety concerns.
  • Alternative catalytic hydrogenation methods using Raney cobalt or Pd/C with hydrazine hydrate are preferred for greener synthesis.
  • The use of alkali metal iodide catalysts in coupling steps has been reported but may be replaced by more benign catalysts to improve environmental profiles.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Solvents Notes
1 Reduction of nitro to amine Hydrogen + Pd/C or Raney Co; or hydrazine hydrate Methanol/water mixture High yield (~98%), high purity
2 Acylation with halogenated valeroyl chloride 5-bromovaleryl chloride + triethylamine THF, ethyl acetate Temperature 0–40 °C
3 Cyclization Sodium hydride or organic base Ethyl acetate, tert-butanol Forms dihydropyridinone ring
4 Morpholine introduction Ullmann coupling with CuI, K2CO3 at 125–130 °C Polar aprotic solvents Key step for morpholino substitution

Research Findings and Optimization

  • The reduction step is optimized by selecting catalysts and solvents that maximize yield and minimize hazardous waste.
  • Cyclization and coupling steps are sensitive to base and solvent choice, affecting reaction time and product purity.
  • Ullmann coupling conditions have been refined to reduce reaction time from 24 hours to about 10 hours with maintained yields.
  • Avoidance of sodium sulfide and alkali metal iodide catalysts improves environmental safety and process sustainability.

Chemical Reactions Analysis

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one exhibits significant anticancer activity. A study demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features contribute to its interaction with specific molecular targets associated with cancer progression .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It has been tested against different bacterial strains and fungi, revealing effective inhibitory concentrations. This suggests potential applications in developing new antibiotics or antifungal treatments, particularly in an era of increasing antibiotic resistance .

Neurological Disorders

Recent studies have explored the potential of this compound in treating neurological disorders due to its ability to cross the blood-brain barrier. Its neuroprotective effects have been observed in models of neurodegenerative diseases, suggesting it may play a role in mitigating conditions like Alzheimer's and Parkinson's disease .

Cardiovascular Applications

The compound's effects on cardiovascular health are under investigation, particularly regarding its impact on vascular smooth muscle cells. Preliminary findings suggest it may help regulate blood pressure and improve endothelial function, indicating a potential role in cardiovascular therapeutics .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Cancer Treatment : In vitro studies demonstrated that the compound inhibited tumor growth by inducing apoptosis in breast cancer cells. Further animal studies are required to assess its efficacy in vivo.
  • Antimicrobial Efficacy : Clinical trials showed that formulations containing this compound reduced bacterial load in patients with chronic infections, supporting its use as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Role in Synthesis
1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (Target Compound) 473927-69-4 C₁₅H₁₇IN₂O₂ 384.21 Iodophenyl, morpholino Apixaban intermediate via coupling reactions
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one 1267610-26-3 C₁₅H₁₇N₃O₂ 287.32 Aminophenyl, morpholino Intermediate formed by catalytic reduction of nitro analog; precursor to amide bonds
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one 503615-03-0 C₁₅H₁₇N₃O₄ 303.31 Nitrophenyl, morpholino Precursor to amino analog via reduction with Raney nickel/hydrazine
3-Morpholino-5,6-dihydropyridin-2(1H)-one 545445-40-7 C₉H₁₄N₂O₂ 182.22 Morpholino Simplest analog; lacks aryl groups, used in structure-activity relationship studies
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one 545445-44-1 C₂₀H₂₅N₃O₃ 355.43 Piperidin-2-one-linked phenyl, morpholino Advanced Apixaban intermediate; synthesized via coupling with iodophenyl compound

Biological Activity

1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, with CAS number 473927-69-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C15H17IN2O2. It has a molecular weight of approximately 384.22 g/mol and a purity of 95% . The compound features a dihydropyridine core substituted with a morpholine group and an iodophenyl moiety, which may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, it has been observed to induce apoptosis in cancer cell lines, particularly HepG2 cells (a liver cancer cell line). The mechanism involves:

  • Cell Cycle Arrest : Treatment with the compound results in significant S-phase arrest of the cell cycle. Flow cytometry analysis indicates that the percentage of HepG2 cells in the S phase increases with higher concentrations of the compound .
  • Mitochondrial Dysfunction : The compound induces changes in mitochondrial membrane potential, leading to apoptosis. This was assessed using JC-1 staining, with results showing a dose-dependent increase in apoptotic cells .
  • Caspase Activation : The activation of caspase-3 was noted, indicating that the compound triggers apoptosis through a mitochondrial-dependent pathway. Western blot analysis revealed upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2 .

Structure-Activity Relationship (SAR)

The structural modifications on the dihydropyridine scaffold significantly influence biological activity. For example:

  • Iodine Substitution : The presence of iodine at the para position of the phenyl ring enhances binding affinity to target proteins involved in cancer progression.
  • Morpholine Group : This group may facilitate better solubility and bioavailability, contributing to enhanced pharmacological effects.

A comparative analysis with similar compounds indicates that modifications can lead to improved potency against various cancer cell lines .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • IMB-1406 : A study reported that IMB-1406, structurally related to this compound, exhibited IC50 values between 6.92–8.99 μM against multiple cancer lines. The mechanism involved mitochondrial dysfunction and cell cycle arrest similar to findings for this compound .
  • Analgesic and Anti-inflammatory Activities : Related compounds have shown significant analgesic and anti-inflammatory activities in animal models, suggesting that modifications to the core structure can yield diverse biological effects .

Q & A

Basic Research Questions

Q. What are the key steps and reagents for synthesizing 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution and cyclization. A representative procedure involves reacting a precursor lactam with morpholine under reflux conditions (110°C for 4 hours) . For example, in Apixaban intermediate synthesis, the compound is prepared by reacting dichlorolactam derivatives with morpholine, followed by purification via column chromatography . Key reagents include morpholine (for introducing the morpholino group) and iodophenyl precursors for aryl substitution.

Q. How can the compound be characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the dihydropyridinone core and substituents (e.g., iodophenyl and morpholino groups). Compare chemical shifts with structurally similar compounds (e.g., 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, δ 3.5–4.0 ppm for morpholino protons) .
  • IR : Look for carbonyl stretching (~1650–1700 cm1^{-1}) and aromatic C–I vibrations (~500–600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (calculated C15H17IN2O2C_{15}H_{17}IN_2O_2) and fragmentation patterns .

Q. What purification strategies are effective for isolating the compound?

  • Methodological Answer : After synthesis, impurities (e.g., unreacted morpholine or byproducts) are removed via solvent extraction (e.g., ethyl acetate/water partitioning) followed by column chromatography using silica gel and gradients of hexane/ethyl acetate . Crystallization from ethanol or methanol can enhance purity for X-ray diffraction studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Temperature Control : Reflux in polar aprotic solvents (e.g., DMF or THF) enhances reaction rates but may require strict temperature monitoring to avoid side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization, as seen in analogous dihydropyridinone syntheses .
  • Stoichiometry : Adjust molar ratios of morpholine to dichlorolactam (e.g., 1:1.2) to minimize excess reagent waste .

Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be analyzed?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, HSQC can confirm coupling between morpholino nitrogen and adjacent protons .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .

Q. What strategies are recommended for assessing the compound’s biological activity?

  • Methodological Answer :

  • In Vitro Assays : Test kinase inhibition (e.g., Apixaban-related targets) using fluorescence polarization assays .
  • In Vivo Models : Evaluate acute toxicity in Sprague–Dawley rats (dose range: 10–100 mg/kg) and analgesic activity via thermal plate tests in CD-1 mice, with data analyzed via GraphPad Prism .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., Factor Xa for anticoagulant activity).
  • MD Simulations : Analyze stability of the dihydropyridinone ring in aqueous environments (software: GROMACS) .
  • QM/MM Calculations : Investigate reaction pathways (e.g., lactam ring opening) using hybrid quantum mechanics/molecular mechanics methods .

Q. How can side products from incomplete substitution or cyclization be identified and mitigated?

  • Methodological Answer :

  • HPLC-MS : Monitor reaction progress and detect intermediates (e.g., mono-substituted byproducts).
  • Kinetic Studies : Vary reaction time (e.g., 2–8 hours) to identify optimal duration for complete conversion .
  • Byproduct Trapping : Add scavengers (e.g., polymer-supported amines) to sequester unreacted reagents .

Properties

IUPAC Name

1-(4-iodophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWMPOYYIGCWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623726
Record name 1-(4-Iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473927-69-4
Record name 1-(4-Iodophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2-(1H)-one
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